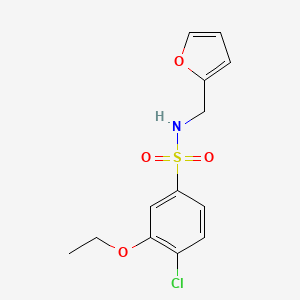
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its antimicrobial and anti-inflammatory properties. This compound can be used in studies related to bacterial and fungal infections, as well as inflammation and autoimmune diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the use of N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide in scientific research. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential direction is the use of this compound in studies related to inflammation and autoimmune diseases. Further studies are needed to determine the full potential of this compound in scientific research.
Conclusion
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide is a chemical compound with potential applications in various scientific research studies. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. Further studies are needed to determine the full potential of this compound in scientific research.
Synthesemethoden
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4,5-trimethylphenol with thionyl chloride to form 2,4,5-trimethylphenyl chlorosulfonate. This compound is then reacted with sodium azide to form 2,4,5-trimethylphenyl azidosulfonate. The resulting compound is then reacted with thioacetamide to form N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-1,3-thiazol-2-yl-2-(2,4,5-trimethylphenoxy)acetamide has potential applications in various scientific research studies. This compound has been shown to have antimicrobial properties and can be used in studies related to bacterial and fungal infections. It has also been shown to have anti-inflammatory properties and can be used in studies related to inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-6-11(3)12(7-10(9)2)18-8-13(17)16-14-15-4-5-19-14/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPXQHHCJRRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)
![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)


![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)

![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

![4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5768890.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5768923.png)